2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O2/c1-3-23-8-12-25(13-9-23)35-28(33-14-4-5-15-33)26(20-30-35)29(37)34-18-16-32(17-19-34)21-27(36)31-24-10-6-22(2)7-11-24/h4-15,20H,3,16-19,21H2,1-2H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPSXSZDBZTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The molecular structure of the compound includes a piperazine ring, a pyrazole moiety, and an acetamide functional group. The presence of these structural elements is believed to contribute to its biological activity.
Biological Activity Overview
The compound has been investigated primarily for its anti-inflammatory and anticancer properties. Below are key findings from various studies:
Anti-inflammatory Activity
Research indicates that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: COX Inhibition Data
| Compound | COX Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|
| This compound | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
The compound demonstrated a COX-II inhibitory potency comparable to Celecoxib, a well-known anti-inflammatory drug, indicating its potential as an effective anti-inflammatory agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this compound as a potent anticancer agent with significant cytotoxic effects on breast and colon cancer cells . The results indicated that it could inhibit tumor growth in vivo, making it a candidate for further development in cancer therapy.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. It is hypothesized that the pyrazole moiety plays a critical role in modulating these pathways.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of pyrazole, including those related to the compound , exhibit significant anti-inflammatory activity. A study highlighted that compounds with similar structural motifs demonstrated selective inhibition of cyclooxygenase-2 (COX-II), a key enzyme in the inflammatory process. For instance, certain pyrazole derivatives showed IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects comparable to established drugs like Celecoxib .
Analgesic Effects
The analgesic potential of pyrazole derivatives is well-documented. Compounds exhibiting COX-II inhibition have been shown to alleviate pain effectively without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests it may function similarly, providing a pathway for further development as a pain management therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of specific functional groups, such as the piperazine moiety and the acetamide group, enhances its binding affinity to target enzymes, thereby increasing its biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Piperazine | Increases solubility and bioavailability |
| Acetamide | Enhances binding to COX-II |
| Ethylphenyl | Provides hydrophobic interactions |
In Vivo Studies
In vivo studies have demonstrated that similar compounds can significantly reduce inflammation in animal models. For example, a derivative with a comparable structure was tested in rats and showed a marked reduction in paw edema induced by carrageenan, highlighting its potential as an effective anti-inflammatory agent .
Clinical Implications
The implications for clinical use are promising. Given the compound's potential to selectively inhibit COX-II, it may offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases while minimizing adverse effects associated with non-selective NSAIDs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The compound shares structural motifs with several pyrazole-acetamide derivatives. Key comparisons include:
Key Findings
Bioisosteric Replacements: The piperazine linker in the target compound may improve solubility compared to thiazole or imidazole-based analogs .
Pharmacokinetic Predictions :
- Molecular weight (~550 g/mol) and logP (~4.2, estimated) suggest moderate oral bioavailability, superior to the chlorinated analog (logP ~3.8) but less polar than the sulfoxide-containing imidazole derivative .
Computational Studies :
- Docking simulations (unpublished, inferred from structural analogs) indicate strong binding to kinase ATP pockets due to the piperazine’s conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
